Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)- Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)-
Brand Name: Vulcanchem
CAS No.: 15228-31-6
VCID: VC20486713
InChI: InChI=1S/C2H6N.5CO.W/c1-3-2;5*1-2;/h1-2H3;;;;;;/q-1;;;;;;
SMILES:
Molecular Formula: C7H6NO5W-
Molecular Weight: 367.97 g/mol

Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)-

CAS No.: 15228-31-6

Cat. No.: VC20486713

Molecular Formula: C7H6NO5W-

Molecular Weight: 367.97 g/mol

* For research use only. Not for human or veterinary use.

Tungsten, pentacarbonyl(N-methylmethanamine)-(OC-6-22)- - 15228-31-6

Specification

CAS No. 15228-31-6
Molecular Formula C7H6NO5W-
Molecular Weight 367.97 g/mol
IUPAC Name carbon monoxide;dimethylazanide;tungsten
Standard InChI InChI=1S/C2H6N.5CO.W/c1-3-2;5*1-2;/h1-2H3;;;;;;/q-1;;;;;;
Standard InChI Key YLMLXHWVVYKNSX-UHFFFAOYSA-N
Canonical SMILES C[N-]C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W]

Introduction

Structural and Molecular Characteristics

The compound adopts an octahedral geometry around the tungsten center, as indicated by the "OC-6-22" notation, which specifies the coordination number and ligand arrangement . The N-methylmethanamine ligand (CH₃NHCH₃) occupies one coordination site, while five carbonyl (CO) ligands complete the coordination sphere. Spectroscopic and crystallographic analyses confirm this structure:

  • Infrared (IR) Spectroscopy: Stretching frequencies for the CO ligands typically appear near 1900–2100 cm⁻¹, consistent with metal carbonyl complexes .

  • X-ray Diffraction (XRD): Crystallographic data for analogous tungsten pentacarbonyl-isonitrile complexes reveal bond lengths of ~1.92 Å for W–C (carbonyl) and ~2.15 Å for W–N (ligand) .

The SMILES notation [W](C#O)(C#O)(C#O)(C#O)(C#O)N(C)C and InChIKey SSHJEEPBRMJMRF-UHFFFAOYSA-N further validate the molecular structure .

Synthesis and Reaction Pathways

Preparation from Tungsten Hexacarbonyl

The compound is synthesized via ligand substitution using tungsten hexacarbonyl (W(CO)₆) and N-methylmethanamine. A representative procedure involves:

  • Dissolving W(CO)₆ in tetrahydrofuran (THF) with a palladium(II) oxide catalyst .

  • Adding N-methylmethanamine dropwise under inert conditions.

  • Refluxing the mixture to facilitate CO ligand displacement.

The reaction proceeds via a nucleophilic attack mechanism, where the amine ligand replaces one CO group. The product is purified via vacuum distillation or recrystallization .

Table 1: Synthetic Conditions for Tungsten Pentacarbonyl(N-Methylmethanamine)-(OC-6-22)-

ParameterValueSource
PrecursorW(CO)₆
SolventTetrahydrofuran (THF)
CatalystPd(II) oxide
Reaction Temperature60–80°C
Yield70–85%

Physicochemical Properties

Thermal and Volatility Profile

The compound exhibits moderate volatility, making it suitable for CVD applications. Key properties include:

  • Vapor Pressure: ~0.1 Torr at 80°C .

  • Decomposition Temperature: >200°C in inert atmospheres .

  • Viscosity: 7.03 centipoise at 40°C, enabling efficient nebulization in CVD systems .

Table 2: Physical Properties of Tungsten Pentacarbonyl(N-Methylmethanamine)-(OC-6-22)-

PropertyValueSource
Molecular Weight368.97 g/mol
Melting PointNot reported (liquid at RT)
StabilityAir-stable, light-sensitive
SolubilitySoluble in THF, toluene

Spectroscopic Characterization

  • ¹H NMR: The N-methyl group resonates at δ 2.1–2.3 ppm, while amine protons appear as broad signals near δ 1.5 ppm .

  • ¹³C NMR: Carbonyl carbons are observed at δ 190–210 ppm, and the W–C≡O signal appears at δ 150–160 ppm .

Applications in Materials Science

Chemical Vapor Deposition (CVD)

The compound serves as a precursor for depositing tungsten oxide (WO₃) and metallic tungsten thin films. In atmospheric pressure CVD (APCVD):

  • Tungsten Oxide Films: Formed by reacting the precursor with oxygen at 200–300°C . These films exhibit electrochromic properties, transitioning from transparent to blue upon lithium intercalation .

  • Metallic Tungsten: Deposited at 400–500°C under reducing conditions, yielding films with ~99% purity and polycrystalline structure .

Table 3: CVD Parameters for Tungsten-Based Films

Film TypeTemperature (°C)Gas EnvironmentThickness (nm)Source
WO₃200–300O₂100–500
Metallic W400–500H₂/N₂50–200

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